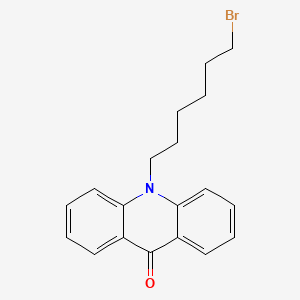
10-(6-Bromohexyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(6-Bromohexyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and dye manufacturing
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-Bromohexyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one as the core structure.
Bromination: The introduction of the bromohexyl group can be achieved through a nucleophilic substitution reaction. This involves reacting acridin-9(10H)-one with 1,6-dibromohexane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(6-Bromohexyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The acridine core can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminohexyl derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Potential use in the development of fluorescent probes and dyes for biological imaging.
Medicine: Investigated for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the manufacturing of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(6-Bromohexyl)acridin-9(10H)-one depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The bromohexyl group can facilitate binding to specific molecular targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Acridin-9(10H)-one: The parent compound without the bromohexyl group.
10-(6-Chlorohexyl)acridin-9(10H)-one: A similar compound with a chlorohexyl group instead of a bromohexyl group.
10-(6-Aminohexyl)acridin-9(10H)-one: A derivative with an aminohexyl group.
Uniqueness
10-(6-Bromohexyl)acridin-9(10H)-one is unique due to the presence of the bromohexyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C19H20BrNO |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
10-(6-bromohexyl)acridin-9-one |
InChI |
InChI=1S/C19H20BrNO/c20-13-7-1-2-8-14-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI Key |
XLWMNZBZSDXEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















